molecular formula C16H14BrN3O B15042626 5-bromo-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide

Cat. No.: B15042626
M. Wt: 344.21 g/mol
InChI Key: LPRGRTIITBEZJV-UDRLLYAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a phenylbutenylidene group attached to the carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with (2E,3E)-4-phenylbut-3-en-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized hydrazone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]nicotinohydrazide: Similar structure with a nicotinohydrazide moiety.

    5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-indole-2-carbohydrazide: Contains an indole ring instead of a pyridine ring.

Uniqueness

5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the bromine atom at the 5th position of the pyridine ring and the phenylbutenylidene group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

5-bromo-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C16H14BrN3O/c1-12(7-8-13-5-3-2-4-6-13)19-20-16(21)14-9-15(17)11-18-10-14/h2-11H,1H3,(H,20,21)/b8-7+,19-12+

InChI Key

LPRGRTIITBEZJV-UDRLLYAISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CN=C1)Br)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CN=C1)Br)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.